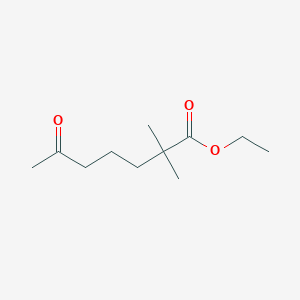

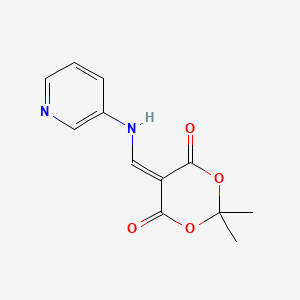

![molecular formula C19H22O4 B2965023 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid CAS No. 672891-59-7](/img/structure/B2965023.png)

3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is a chemical compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .

Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The Log Octanol-Water Partition Coefficient (Log Kow) of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is estimated to be 3.77 . The boiling point is estimated to be 421.45°C, and the melting point is estimated to be 175.91°C . The vapor pressure at 25°C is estimated to be 2.95E-009 mm Hg .Scientific Research Applications

Renewable Building Blocks for Polymeric Materials

Compounds structurally related to 3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid, such as phloretic acid, have been utilized as renewable building blocks for the synthesis of polybenzoxazine, a class of polymeric materials known for their outstanding thermal and mechanical properties. Phloretic acid is highlighted for enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol in material science applications (Acerina Trejo-Machin et al., 2017).

Chemical Synthesis and Ring Closure

In the realm of synthetic chemistry, compounds similar to the query have been studied for their reactivity in ring closure reactions. For example, acid-catalyzed ring closure of related methoxyphenyl propionic acids has been reported, showcasing the potential for synthesizing complex heterocyclic structures, which could be pivotal in drug development and organic synthesis (D. W. Brown et al., 1971).

Radical Cation Fragmentation Studies

The behavior of arylalkanol radical cations, structurally akin to the query compound, in solvent systems has been explored, offering insights into the fragmentation patterns that can influence the development of new synthetic methodologies and the understanding of reaction mechanisms (E. Baciocchi et al., 1996).

Prodrug Synthesis for Enhanced Drug Delivery

Analogous compounds have been developed into prodrugs, such as morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen, demonstrating the potential for improved solubility and skin permeation, which is crucial for topical drug delivery systems (J. Rautio et al., 2000).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

The synthesis of novel compounds, bearing resemblance to the query molecule, has shown significant antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential therapeutic applications (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

properties

IUPAC Name |

3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(2)23-15-10-8-14(9-11-15)17(12-19(20)21)16-6-4-5-7-18(16)22-3/h4-11,13,17H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKNLMVGEGIXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)

![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

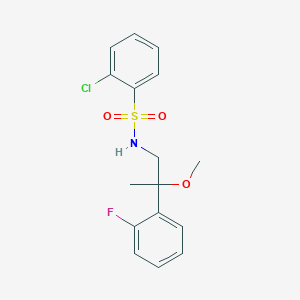

![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

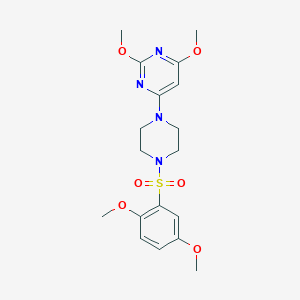

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)

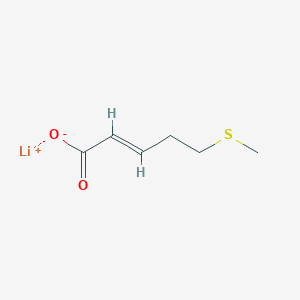

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)